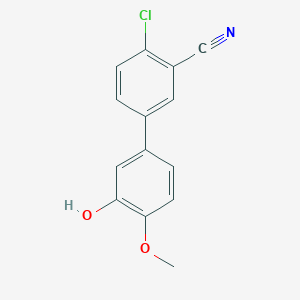
5-(4-Methoxycarbonylphenyl)-2-methoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methoxycarbonylphenyl)-2-methoxyphenol, 95% (hereafter referred to as 5-MMP) is an organic compound with a wide range of applications in the scientific research and laboratory environment. It is a phenolic compound, meaning it contains a hydroxyl group (-OH) bound to an aromatic ring. 5-MMP is a valuable compound for its unique properties, which make it useful for a variety of applications.
Mécanisme D'action
The mechanism of action of 5-MMP is not well understood. However, it is believed to act as an electron acceptor, which allows for the transfer of electrons from one molecule to another. This process can lead to the formation of new bonds between molecules and the rearrangement of existing bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-MMP are not well understood. However, it is believed to have antioxidant properties, which may help protect cells from oxidative damage. Additionally, 5-MMP has been shown to inhibit the growth of certain bacteria and fungi, suggesting it may have antimicrobial properties.
Avantages Et Limitations Des Expériences En Laboratoire
5-MMP has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it has a high yield in the synthesis process. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. The main limitation of 5-MMP is that it is a relatively toxic compound, so it should be handled with caution.
Orientations Futures
There are a number of potential future directions for the use of 5-MMP. Further research is needed to better understand its mechanism of action and biochemical and physiological effects. Additionally, 5-MMP may be useful in the development of new drugs and therapeutic agents. Additionally, 5-MMP could be used in the synthesis of new materials, such as plastics, and as a catalyst in the synthesis of polymers. Finally, 5-MMP could be used as a starting material in the synthesis of other compounds, such as dyes and fluorescent probes.
Méthodes De Synthèse
5-MMP can be synthesized via a two-step process, beginning with the reaction of 4-methoxybenzaldehyde with sodium hydroxide to form 4-methoxybenzyl alcohol. This alcohol is then reacted with methoxyacetyl chloride in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction yields 5-MMP in a 95% yield.
Applications De Recherche Scientifique
5-MMP has a number of applications in the scientific research and laboratory environment. It is commonly used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a starting material in the synthesis of pharmaceuticals. Additionally, 5-MMP has been used in the synthesis of fluorescent dyes, fluorescent probes, and electrochemical sensors.
Propriétés
IUPAC Name |
methyl 4-(3-hydroxy-4-methoxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-14-8-7-12(9-13(14)16)10-3-5-11(6-4-10)15(17)19-2/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISARUTDKMFCYPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685639 |
Source


|
| Record name | Methyl 3'-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxycarbonylphenyl)-2-methoxyphenol | |
CAS RN |
1261921-37-2 |
Source


|
| Record name | Methyl 3'-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[Benzo(b)thiophen-2-yl]-2-methoxyphenol, 95%](/img/structure/B6380025.png)
![2-Methoxy-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6380031.png)

![2-Methoxy-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6380035.png)



